The compound with the molecular formula CHBrNOS is known as Bromodomain and extraterminal domain (BET) inhibitor. This compound is classified as a small molecule inhibitor that targets bromodomain-containing proteins, which play a crucial role in the regulation of gene expression through their interaction with acetylated lysines on histones and non-histone proteins. The presence of bromine, nitrogen, oxygen, and sulfur in its structure indicates its potential for diverse biological activities.
This compound is primarily sourced from synthetic routes developed in pharmaceutical research aimed at targeting epigenetic modifications. BET inhibitors are classified under epigenetic modulators and are being investigated for their therapeutic potential in various diseases, including cancer and inflammatory disorders.
The synthesis of CHBrNOS typically involves several key steps:
The synthesis often utilizes techniques such as:
The molecular structure of CHBrNOS can be represented as follows:
CHBrNOS participates in various chemical reactions:
Reactions involving this compound are often monitored using chromatographic techniques to assess yield and purity.
CHBrNOS functions primarily by inhibiting the interaction between bromodomains and acetylated lysines on histones. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to altered gene expression patterns.
Research indicates that BET inhibitors can lead to:
CHBrNOS has a range of applications in scientific research:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4